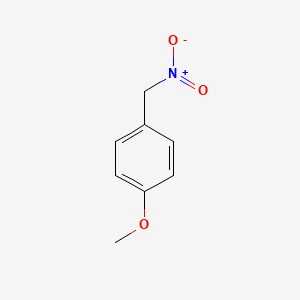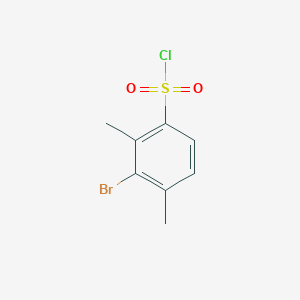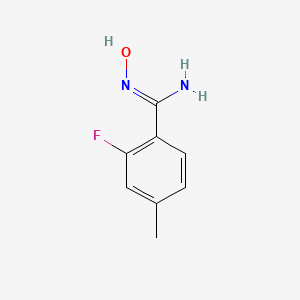
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring structure. This compound is notable for its unique stereochemistry, which includes both (1R,3S) and (1S,3R) enantiomers. The presence of an aminomethyl group and a hydroxyl group on the cyclobutane ring makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol typically begins with commercially available cyclobutane derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Both the hydroxyl and aminomethyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology:
- Investigated for its potential as a chiral ligand in asymmetric synthesis.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Studied for its potential applications in catalysis and materials science.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol involves its interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
Uniqueness:
- The cyclobutane ring in rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol provides unique steric and electronic properties compared to cyclopropane and cyclopentane analogs.
- The specific stereochemistry of the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(4-8)3-6(7)9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
FAGMXVLCFMWUFE-WDSKDSINSA-N |
SMILES isomérique |
CC1([C@@H](C[C@@H]1O)CN)C |
SMILES canonique |
CC1(C(CC1O)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)



![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)






![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

